3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid
Description
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid: is an organic compound with the molecular formula C15H11NO6. This compound is characterized by the presence of amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
5-(3-amino-5-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVSONJDOBKMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691875 | |
| Record name | 5'-Amino[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-72-6 | |
| Record name | 5'-Amino[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with suitable reagents. One common method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione to 3,5-diaminobenzoic acid in the presence of ethanol . This reaction proceeds under mild conditions and does not require a base, making it a straightforward and efficient synthetic route.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Acylated products.
Scientific Research Applications
Chemistry: 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have been studied for their potential cytotoxic and antioxidant activities .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The compound’s redox properties also play a role in its biological activity, as it can participate in redox reactions within cells .
Comparison with Similar Compounds
3,5-Diaminobenzoic acid: Shares the amino and carboxylic acid groups but lacks the additional carboxyphenyl group.
3-Amino-5-nitrobenzoic acid: Contains a nitro group instead of the carboxyphenyl group.
Uniqueness: 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid is unique due to the presence of both amino and multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
